molecular formula C14H12N4O3 B2962613 3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole CAS No. 1775330-68-1

3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2962613
CAS RN: 1775330-68-1
M. Wt: 284.275
InChI Key: FKVSCUFSJDKCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is a chemical compound that has been of great interest to the scientific community. It is a heterocyclic compound that contains two oxadiazole rings, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been found to inhibit the activity of cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole are diverse and depend on the specific biological activity being studied. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens. In addition, it has been shown to be an effective anticancer agent, inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This makes it a useful tool for studying various biological processes and pathways. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many future directions for the study of 3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is its use as a tool for studying various biological processes and pathways. Finally, further research is needed to fully understand its mechanism of action and to optimize its biological activity.

Synthesis Methods

The synthesis of 3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole involves the reaction of 4-methoxybenzohydrazide with cyclopropyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of the synthesis is typically high, and the purity of the product can be achieved through recrystallization.

Scientific Research Applications

3-Cyclopropyl-3'-(4-methoxyphenyl)-5,5'-bi-1,2,4-oxadiazole has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In addition, it has been found to be an effective inhibitor of certain enzymes, such as carbonic anhydrase and cholinesterase.

properties

IUPAC Name

3-cyclopropyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-19-10-6-4-9(5-7-10)12-16-14(21-18-12)13-15-11(17-20-13)8-2-3-8/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVSCUFSJDKCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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